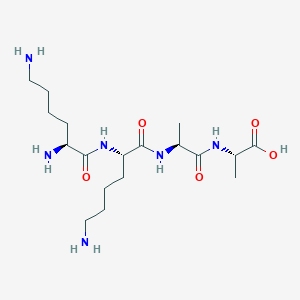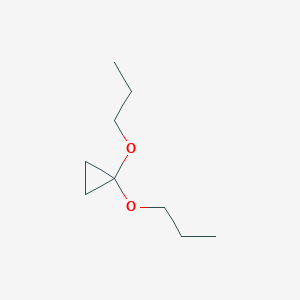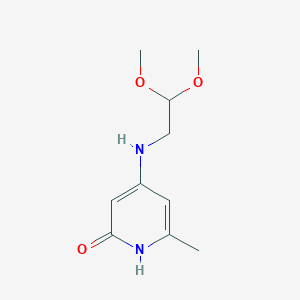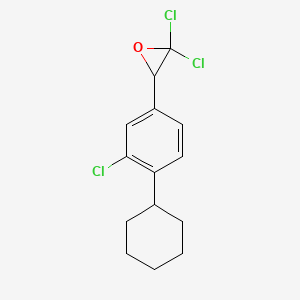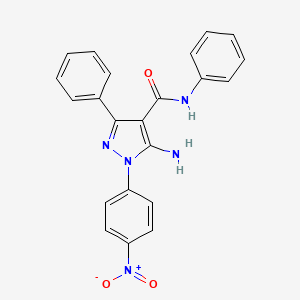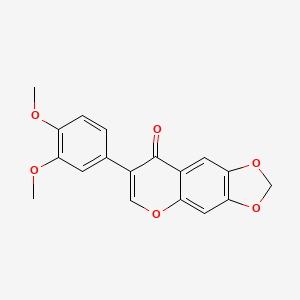
3',4'-Dimethoxy-6,7-methylenedioxyisoflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone is a methoxyisoflavone, a type of isoflavonoid. Isoflavonoids are a class of naturally occurring organic compounds related to flavonoids, which are widely distributed in the plant kingdom. This compound is known for its potential biological activities and is of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone typically involves the use of methoxy-substituted phenyl derivatives and dioxolochromenone structures. The synthetic route may include steps such as methylation, cyclization, and methylenedioxy bridge formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxylated derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to the formation of reduced isoflavonoid derivatives.
Substitution: Replacement of functional groups, such as methoxy groups, with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated isoflavonoids, while reduction may produce dihydroisoflavonoids. Substitution reactions can lead to a variety of functionalized isoflavonoid derivatives.
Wissenschaftliche Forschungsanwendungen
3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and properties of methoxyisoflavones.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial activities.
Medicine: Explored for its potential therapeutic effects, such as hepatoprotective and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Wirkmechanismus
The mechanism of action of 3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory and metabolic pathways.
Signal Transduction Modulation: Modulating signaling pathways related to cell growth, apoptosis, and immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone include:
- 5,3’-Dihydroxy-4’,5’-dimethoxy-6,7-methylenedioxyisoflavone
- 5,7-Dihydroxy-3,6-Dimethoxy-3′,4′-Methylendioxyflavone
Uniqueness
3’,4’-Dimethoxy-6,7-methylenedioxyisoflavone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methylenedioxy groups contribute to its stability and reactivity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
61243-76-3 |
|---|---|
Molekularformel |
C18H14O6 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
7-(3,4-dimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C18H14O6/c1-20-13-4-3-10(5-15(13)21-2)12-8-22-14-7-17-16(23-9-24-17)6-11(14)18(12)19/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
CDJXBUDOGYLTOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC4=C(C=C3C2=O)OCO4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



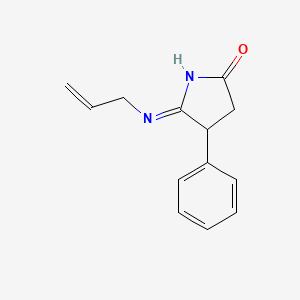
![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)
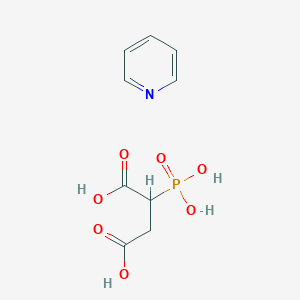
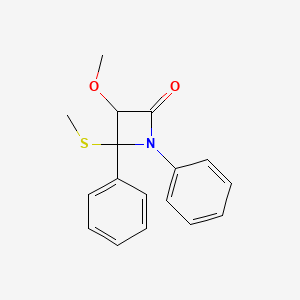
![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
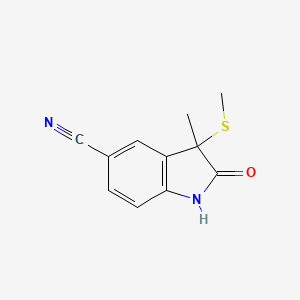

![3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14589663.png)
